![molecular formula C13H10ClN3O B2551147 (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448045-11-1](/img/structure/B2551147.png)
(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
The compound "(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different purposes, such as potential biological activity or as intermediates in organic synthesis. The papers provided discuss similar compounds with chlorophenyl and pyrimidine moieties, which are common in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the aza-Wittig reaction, as mentioned in the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives . Another synthesis approach for a pyrrole derivative involved a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Additionally, a method using microwave irradiation with H3BO3 as a catalyst was employed for the synthesis of a dihydropyrimidinone derivative . These methods highlight the diversity of synthetic strategies that can be applied to compounds with similar structural features.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various techniques. X-ray crystallography confirmed the structure of a thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivative and a pyrrole derivative , as well as a dihydropyrimidinone . The pyrimidine ring in one of the molecules was found to adopt a boat conformation . Additionally, theoretical studies such as density functional theory (DFT) were used to predict spectral and geometrical data, which showed high correlation with experimental data .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural analysis. For instance, the crystallographic data provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding . The electrochemical study of the pyrrole derivative indicated its potential as a corrosion inhibitor, suggesting surface interaction properties .
Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of derivatives including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one have been synthesized for evaluation as potential antimicrobial and anticancer agents. Compounds in this series exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Solution Formulation for Poorly Water-Soluble Compounds
Investigations were conducted to develop a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound intended for the treatment of arrhythmia. This involved evaluating various nonaqueous solution formulations for their ability to prevent or delay precipitation of the compound from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations in rats, dogs, and humans, indicating its potential value for achieving in vivo blood levels required for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Imaging Agents for Parkinson's Disease
The synthesis of a PET imaging agent for imaging of LRRK2 enzyme in Parkinson's disease was explored through the development of the compound HG-10-102-01 and its precursor. The target tracer was prepared with high radiochemical yield and purity, suggesting its potential application in the study of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Structural Analysis
The crystal structure of nuarimol, a related pyrimidine fungicide, was analyzed to understand its molecular arrangement and interactions. This study provided insights into the dihedral angles between various rings in the molecule and highlighted the three-dimensional network generated by hydrogen bonds and weak interactions, contributing to the understanding of such compounds' structural characteristics (Kang, Kim, Park, & Kim, 2015).
Anti-inflammatory and Antibacterial Agents
Microwave-assisted synthesis was employed to create novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This method was noted for its higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. The synthesized compounds were characterized and screened, with some showing potent antibacterial activity (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Mechanism of Action
Target of Action
Similar compounds with pyrrolo[3,4-d]pyrimidine scaffold have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s suggested that similar compounds interact with their targets (such as protein kinases) and cause changes that inhibit the function of these targets .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
Similar compounds with a pyrrolo[3,4-d]pyrimidine scaffold have been reported to maintain drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to display in vitro activity against certain strains of bacteria .
properties
IUPAC Name |
(4-chlorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCPQDVECRZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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